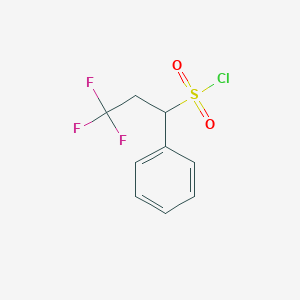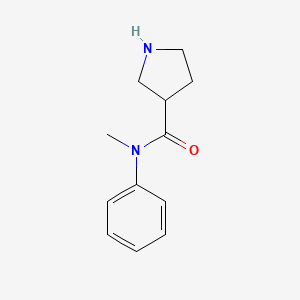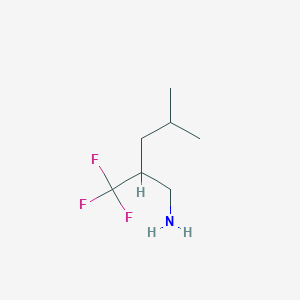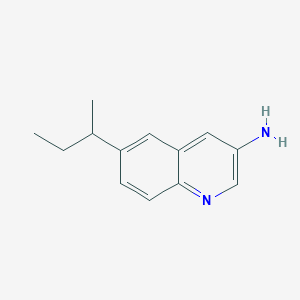![molecular formula C13H19NO2 B13236694 3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol is an organic compound with the molecular formula C₁₃H₁₉NO₂. This compound features a cyclobutyl ring, a phenol group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the amino and hydroxymethyl groups. The phenol group is usually introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol
- 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol
- 3-{2-Amino-1-[1-(hydroxymethyl)cyclopropyl]ethyl}phenol
Uniqueness
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol is unique due to its specific structural features, such as the cyclobutyl ring and the position of the amino and hydroxymethyl groups
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-[2-amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl]phenol |
InChI |
InChI=1S/C13H19NO2/c14-8-12(13(9-15)5-2-6-13)10-3-1-4-11(16)7-10/h1,3-4,7,12,15-16H,2,5-6,8-9,14H2 |
Clé InChI |
QVXNZOHXOTURJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CO)C(CN)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-Methylphenyl)ethyl]cyclopropanamine](/img/structure/B13236633.png)


![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine](/img/structure/B13236647.png)


![tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13236690.png)



![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)
